Diapocynin
Overview
Description
Diapocynin is a dimer of apocynin . It is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate . Similar to apocynin, it is shown to have some beneficial effects against oxidative stress and reducing reactive oxygen species .
Synthesis Analysis
Diapocynin is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate .Molecular Structure Analysis
The IUPAC name of Diapocynin is 1,1′-(6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-diyl)di(ethan-1-one) . Its molecular formula is C18H18O6 .Chemical Reactions Analysis
A simple and sensitive method was developed and validated in rat plasma using high-performance liquid chromatography coupled with a mass spectrometer (LC-MS/MS) to investigate in vitro and in vivo pharmacokinetics of diapocynin .Physical And Chemical Properties Analysis
Diapocynin has a molar mass of 330.336 g·mol−1 . It appears brown in color . The hydrophobicity index (logP) of diapocynin is 0.83 .Scientific Research Applications
Pharmacokinetics and Analysis
- In Vitro and In Vivo Pharmacokinetics : Diapocynin has been analyzed for its pharmacokinetics using LC-MS/MS methods in rat plasma, indicating its potential for further pharmacological studies (Chandasana et al., 2014).
- Synthesis and Analysis Techniques : Methods based on HPLC and LC-MS have been described for analyzing diapocynin, further emphasizing its scientific relevance (Luchtefeld et al., 2008).
Molecular Interactions and Binding
- Binding with Human Serum Albumin : A study found that diapocynin binds effectively to human serum albumin (HSA), becoming a chiral molecule, which was confirmed through DFT and docking simulations (Venturini et al., 2015).
Therapeutic Potential
- Neuroprotective and Anti-Inflammatory Properties : Diapocynin has shown potential in neuro-inflammatory diseases and as a neuroprotective agent, particularly in Alzheimer's disease models (Ibrahim et al., 2020).
- Antioxidant Properties : Its antioxidant properties have been highlighted in various studies, indicating its potential in combating oxidative stress-related conditions (Marín et al., 2017).
- Vasorelaxant and Hypotensive Effects : Research has shown diapocynin's effectiveness in inducing vasorelaxation and hypotensive effects, contributing to its potential therapeutic applications in cardiovascular diseases (Potje et al., 2017).
Methodological Innovations
- Synthesis Methods : Innovative synthesis methods for diapocynin have been developed, contributing to the exploration of its potential uses in various fields of research (Dasari et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(5-acetyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNDPICGHQGWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032857 | |
Record name | Diapocynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diapocynin | |
CAS RN |
29799-22-2 | |
Record name | Diapocynin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29799-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diapocynin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diapocynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29799-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAPOCYNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A65KM2ZD49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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